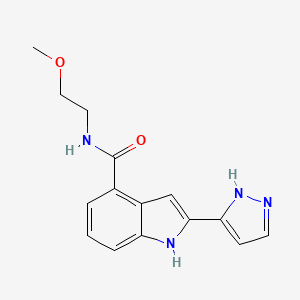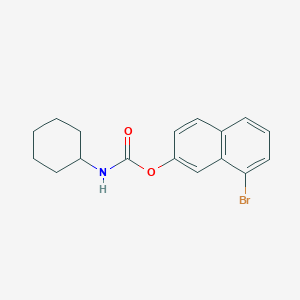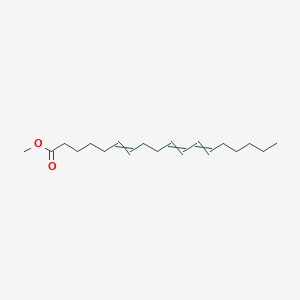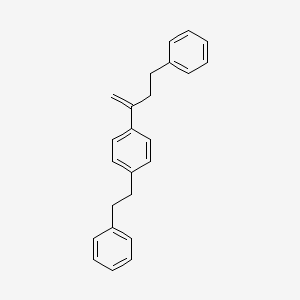
penta-1,4-dien-3-yl 8-bromooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penta-1,4-dien-3-yl 8-bromooctanoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from carboxylic acids and alcohols. This particular compound features a penta-1,4-dien-3-yl group attached to an 8-bromooctanoate moiety. The presence of both a bromine atom and a conjugated diene system in its structure makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of penta-1,4-dien-3-yl 8-bromooctanoate typically involves the esterification of 8-bromooctanoic acid with penta-1,4-dien-3-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Penta-1,4-dien-3-yl 8-bromooctanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 8-bromooctanoate moiety can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The penta-1,4-dien-3-yl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The double bonds in the penta-1,4-dien-3-yl group can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated esters.
Aplicaciones Científicas De Investigación
Penta-1,4-dien-3-yl 8-bromooctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which penta-1,4-dien-3-yl 8-bromooctanoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to changes in cellular function. The bromine atom and the conjugated diene system can participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that can modify biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Penta-1,4-dien-3-one Derivatives: These compounds share the penta-1,4-dien-3-one core structure and exhibit similar reactivity.
8-Bromooctanoic Acid Esters: These esters share the 8-bromooctanoate moiety and can undergo similar substitution reactions.
Uniqueness
Penta-1,4-dien-3-yl 8-bromooctanoate is unique due to the combination of the penta-1,4-dien-3-yl group and the 8-bromooctanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
827624-52-2 |
|---|---|
Fórmula molecular |
C13H21BrO2 |
Peso molecular |
289.21 g/mol |
Nombre IUPAC |
penta-1,4-dien-3-yl 8-bromooctanoate |
InChI |
InChI=1S/C13H21BrO2/c1-3-12(4-2)16-13(15)10-8-6-5-7-9-11-14/h3-4,12H,1-2,5-11H2 |
Clave InChI |
NRWDVUKOIXOHME-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C=C)OC(=O)CCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate](/img/structure/B14216359.png)

![Benzenamine, 5-bromo-2-[(1,1-dimethylethyl)azo]-N-(1-methylethyl)-](/img/structure/B14216376.png)


![N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14216393.png)
![1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14216404.png)
![5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14216411.png)
